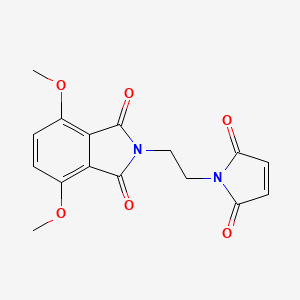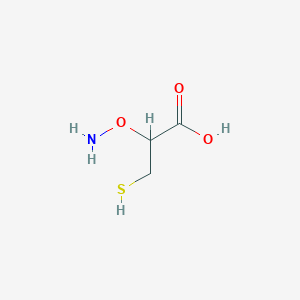![molecular formula C6H3BrN2O B12851238 6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)
6-Bromoisoxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoisoxazolo[5,4-b]pyridine is a heterocyclic compound that features a bromine atom attached to an isoxazole ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine . Another approach involves the intramolecular nucleophilic substitution of halogen or nitro groups in pyridines with appropriate N–O nucleophiles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applicable. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromoisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Solvents: Dimethylformamide (DMF) and pyridine are frequently used as solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Aplicaciones Científicas De Investigación
6-Bromoisoxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antibacterial and anticancer properties.
Industry: The compound’s derivatives have shown pesticidal activity and are used as herbicide antidotes.
Mecanismo De Acción
The mechanism of action of 6-Bromoisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, the compound interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogens, which is beneficial in the treatment of hormone-dependent cancers.
Comparación Con Compuestos Similares
Isoxazolo[4,5-b]pyridine: Similar in structure but with different substitution patterns.
Thiazolo[4,5-b]pyridine: Contains a sulfur atom instead of an oxygen atom in the ring structure.
Uniqueness: 6-Bromoisoxazolo[5,4-b]pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C6H3BrN2O |
|---|---|
Peso molecular |
199.00 g/mol |
Nombre IUPAC |
6-bromo-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H |
Clave InChI |
WSEMSIHDYBXALO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C=NO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


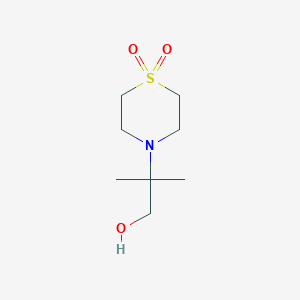
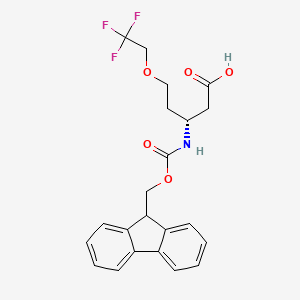
![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
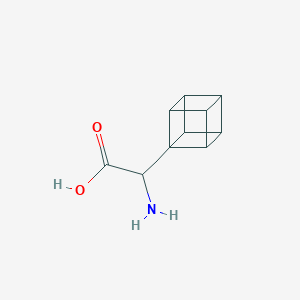
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
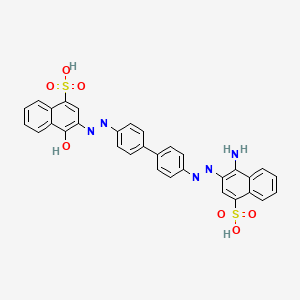


![1-(8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B12851213.png)
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)

